1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine
Overview
Description
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine is a chemical compound that features a piperazine ring substituted with a cyclopropylmethyl group and a piperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine typically involves the reaction of piperazine with cyclopropylmethyl halides under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The piperidin-4-yl group can be introduced through subsequent reactions involving piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropylmethyl)-4-(piperidin-3-yl)piperazine
- 1-(Cyclopropylmethyl)-4-(piperidin-2-yl)piperazine
- 1-(Cyclopropylmethyl)-4-(piperidin-1-yl)piperazine
Uniqueness
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the cyclopropylmethyl and piperidin-4-yl groups provides distinct steric and electronic properties that differentiate it from similar compounds.
Biological Activity
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is a piperazine derivative characterized by a cyclopropylmethyl substituent. Piperazines are known for their diverse biological activities, often functioning as pharmacologically active agents in various therapeutic contexts.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that compounds containing piperazine moieties can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Target Interactions
- Serotonin Receptors : The compound may exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptors : Interaction with dopamine receptors could suggest potential applications in treating neuropsychiatric disorders.
In Vitro Studies
In laboratory settings, this compound has demonstrated various biological activities:
- Antidepressant-like Effects : In animal models, the compound showed significant antidepressant-like effects in behavioral tests, such as the forced swim test and tail suspension test.
- Anxiolytic Properties : It also exhibited anxiolytic effects, potentially through modulation of serotonergic pathways.
In Vivo Studies
A series of in vivo studies have been conducted to assess the compound's efficacy:
Study Type | Findings |
---|---|
Behavioral Tests | Significant reduction in immobility time (indicative of antidepressant effect) |
Neurochemical Analysis | Altered levels of serotonin and dopamine metabolites in brain regions associated with mood regulation |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine ring or substituents can significantly influence potency and selectivity.
Modification Type | Effect on Activity |
---|---|
Cyclopropylmethyl Substitution | Enhanced binding affinity to serotonin receptors |
Piperidinyl Group | Increased stability and bioavailability |
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
- Case Study 1 : A study investigated the compound's effects on depression models in rodents. Results indicated a rapid onset of antidepressant effects comparable to established SSRIs.
- Case Study 2 : Research exploring its anxiolytic properties revealed significant reductions in anxiety-related behaviors, suggesting a dual-action profile beneficial for treating mood disorders.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13/h12-14H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGWBUYBPSBFGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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